4-Fluorobenzylsulfonylacetonitrile

Description

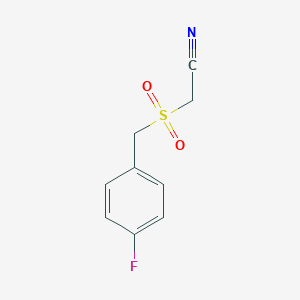

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfonyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEHAEXXALJLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371970 | |

| Record name | [(4-Fluorophenyl)methanesulfonyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-84-3 | |

| Record name | 2-[[(4-Fluorophenyl)methyl]sulfonyl]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Fluorophenyl)methanesulfonyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluorobenzylsulfonylacetonitrile and Advanced Derivatives

Direct Synthetic Approaches to the 4-Fluorobenzylsulfonylacetonitrile Scaffold

The most straightforward conceptual approach to assembling this compound involves the formation of the key carbon-sulfur bond or the functionalization of a pre-existing acetonitrile (B52724) derivative.

Carbon-Sulfur Bond Formation Strategies

A primary strategy for the synthesis of this compound is the formation of the benzyl-sulfonyl bond. This can be achieved through the reaction of a suitable 4-fluorobenzyl electrophile with a sulfinate salt. A common and well-established method involves the reaction of an alkali metal salt of an appropriate sulfinate with a benzyl (B1604629) halide. For the target molecule, this would involve the reaction of sodium cyanomethanesulfinate with 4-fluorobenzyl bromide or chloride.

Another approach involves the reaction of 4-fluorobenzyl alcohol. Treatment of the alcohol with N-bromosuccinimide and triphenylphosphine (B44618) can generate the corresponding 4-fluorobenzyl bromide in situ, which then reacts with a sulfinate salt, such as sodium cyanomethanesulfinate, often with a catalytic amount of tetrabutylammonium (B224687) iodide, to yield the desired sulfone.

Functionalization of Acetonitrile Derivatives

An alternative direct approach focuses on the functionalization of an acetonitrile derivative that already contains the cyano group. This typically involves the alkylation of a sulfonylacetonitrile precursor. For instance, the alkylation of a pre-formed sulfonylacetonitrile with 4-fluorobenzyl halide in the presence of a suitable base represents a viable pathway. The acidity of the methylene (B1212753) protons alpha to both the sulfonyl and cyano groups facilitates deprotonation and subsequent nucleophilic attack on the electrophilic benzyl halide. The use of a diorgano sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), can be employed in conjunction with an aqueous alkali metal base to facilitate the formation of the organonitrile carbanion for subsequent alkylation. google.com

Construction of the Sulfonylacetonitrile Moiety

The synthesis of the sulfonylacetonitrile portion of the molecule is a critical aspect, and various methods have been developed for this purpose, ranging from classical sulfonylation reactions to more modern multicomponent and catalytic approaches.

Sulfonylation Reactions Utilizing Sulfonyl Sources

The direct sulfonylation of acetonitrile or its derivatives is a key method for constructing the sulfonylacetonitrile moiety. One potential route involves the reaction of a metalated acetonitrile with a suitable sulfonylating agent, such as 4-fluorobenzenesulfonyl chloride. However, controlling the reactivity and preventing side reactions can be challenging.

A more common and reliable method involves the oxidation of a corresponding thioether. For example, the synthesis could start with the preparation of 4-fluorobenzylthioacetonitrile. This intermediate can then be oxidized to the desired sulfone using a variety of oxidizing agents. A widely used method for the oxidation of thioethers to sulfones is the use of hydrogen peroxide in acetic acid, often catalyzed by sodium tungstate, molybdic acid, or selenic acid. nih.gov This approach offers a straightforward and often high-yielding route to the sulfonylacetonitrile structure.

Multicomponent Reaction Paradigms for Sulfonylacetonitriles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not prominently reported, the principles of MCRs can be applied to construct the core sulfonylacetonitrile framework. For instance, a three-component reaction involving an aldehyde, a sulfonylacetonitrile, and an amine can lead to the formation of functionalized pyridines, demonstrating the utility of sulfonylacetonitriles as key building blocks in MCRs. nih.gov

Catalytic and Electrochemical Routes to Sulfonyl-Containing Compounds

Modern synthetic chemistry increasingly relies on catalytic and electrochemical methods to achieve transformations under milder conditions and with greater efficiency. The synthesis of sulfones can be achieved through various catalytic cross-coupling reactions. For example, copper-catalyzed coupling reactions of aryl halides with sulfinic acid salts are a well-established method for forming aryl sulfones. researchgate.net While not a direct route to an alkyl sulfone like this compound, these methods highlight the potential for catalytic C-S bond formation.

Electrochemical methods also present a promising avenue for the synthesis of sulfones. These methods can often avoid the use of harsh reagents and offer a high degree of control over the reaction. The electrochemical oxidation of sulfides to sulfones is a known transformation and could potentially be applied to the synthesis of this compound from its thioether precursor.

Methods for Introducing the 4-Fluorobenzyl Group

The incorporation of a 4-fluorobenzyl moiety into a molecular scaffold is a critical step in the synthesis of the target compound and its derivatives. This can be achieved through several reliable synthetic routes, including direct fluorination of benzylic substrates, cross-coupling reactions, and alkylation with pre-functionalized precursors.

Fluorination Techniques on Benzylic Substrates

Direct fluorination of benzylic C(sp³)–H bonds presents a powerful and atom-economical approach to introduce fluorine. A variety of methods have been developed to achieve this transformation.

Radical Fluorination: This approach avoids the need for directing groups and strong bases, making it applicable to a broader range of substrates. beilstein-journals.org Carbon-centered radicals are generated at the benzylic position and are subsequently trapped by a fluorine atom transfer (FAT) reagent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). beilstein-journals.orgorganic-chemistry.org Photochemical methods, using catalysts like 9-fluorenone, can also facilitate radical benzylic fluorination. beilstein-journals.org

Electrochemical Fluorination: Anodic oxidation offers an efficient means to generate benzylic cations, which can then undergo nucleophilic fluorination. beilstein-journals.org This method involves sequential electron-transfer and proton-transfer steps. beilstein-journals.org

Metal-Catalyzed Fluorination: Transition metals, particularly palladium and iron, have been employed to catalyze benzylic C–H fluorination. beilstein-journals.orgbeilstein-journals.org For instance, iron(II) acetylacetonate (B107027) in combination with Selectfluor provides a mild and selective method for the monofluorination of benzylic substrates. acs.org Palladium catalysis has also been shown to be effective, tolerating a wide range of functional groups. beilstein-journals.org

| Catalyst/Reagent | Substrate Type | Key Features |

| Selectfluor/NFSI | Benzylic C-H bonds | Radical mechanism, avoids strong bases. beilstein-journals.orgorganic-chemistry.org |

| Electrochemical Oxidation | Benzylic substrates | Forms benzylic cations for nucleophilic fluorination. beilstein-journals.org |

| Iron(II) acetylacetonate/Selectfluor | Benzylic substrates | Mild, one-pot synthesis of monofluorinated products. acs.org |

| Palladium(II)/Selectfluor | α-Amino acids, various benzylic substrates | Enables enantioselective fluorination and tolerates diverse functional groups. beilstein-journals.org |

Cross-Coupling Reactions for Fluorinated Aryl Systems

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are particularly valuable for constructing fluorinated aryl systems.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. It is a widely used method for creating carbon-carbon bonds. beilstein-journals.orgmdpi.com For instance, the coupling of a 4-fluorophenylboronic acid with a suitable partner can introduce the 4-fluorophenyl group. The reaction of electron-deficient 4-fluorophenyl boronic acid may require longer reaction times. acs.org

Nickel-Catalyzed Coupling: Nickel catalysts can be employed for the cross-coupling of arylboronic acids with substrates like 2-fluorobenzofurans, proceeding through the activation of an aromatic C–F bond. beilstein-journals.org

Aryl-Alkylation of Alkenes: A three-component radical-based strategy allows for the aryl-alkylation of unactivated alkenes. princeton.edu This method can simultaneously introduce an aryl group and an alkyl group across a double bond, offering a rapid way to build molecular complexity. princeton.edu

Alkylation and Arylation with 4-Fluorobenzyl Precursors

The direct use of a 4-fluorobenzyl precursor, such as 4-fluorobenzyl halide, in an alkylation or arylation reaction is a common and effective strategy. google.comnih.gov

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org However, it is subject to limitations such as carbocation rearrangements and deactivation of the aromatic ring by certain substituents. libretexts.orglibretexts.org

Alkylation of Nucleophiles: 4-Fluorobenzyl halides can be used to alkylate a variety of nucleophiles. For example, the synthesis of [4-(4-Fluorobenzyl)piperazin-1-yl]-based compounds has been achieved by coupling 4-(4-fluorobenzyl)piperazine with various acyl chlorides or carboxylic acids. nih.gov

Asymmetric Synthesis of Chiral this compound Analogs

The development of chiral analogs of this compound is of significant interest, requiring synthetic methods that can control the three-dimensional arrangement of atoms. nih.govresearchgate.net

Enantioselective Formation of Chiral Centers

Creating specific stereoisomers necessitates the use of enantioselective reactions that can generate chiral centers with high fidelity.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. mdpi.com For example, the enantioselective synthesis of α-C chiral sulfones has been achieved by merging a photoactive electron donor-acceptor (EDA) complex with a chiral nickel catalyst. nih.govresearchgate.net

Dynamic Kinetic Resolution: This powerful technique is used to convert a racemic mixture into a single enantiomer. researchgate.netrsc.org It involves the rapid racemization of the starting material while one enantiomer is selectively transformed into the product. mdpi.com

Application of Chiral Catalysts and Auxiliaries

The success of asymmetric synthesis often relies on the use of chiral catalysts or chiral auxiliaries to direct the stereochemical course of a reaction. youtube.com

Chiral Catalysts: These are chiral molecules that can accelerate a chemical reaction and control its stereoselectivity without being consumed in the process. youtube.comyoutube.com Chiral phosphoric acids, for instance, have emerged as privileged catalysts for a wide range of enantioselective transformations. longdom.org They can be used in the asymmetric Friedel-Crafts-type arylation of C-alkynyl imines. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to guide the stereoselective formation of a new chiral center. youtube.com After the desired transformation, the auxiliary is removed. This strategy allows for the synthesis of enantiomerically pure compounds. researchgate.net

| Method | Key Feature | Example Application |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to favor one enantiomer. mdpi.com | Enantioselective synthesis of α-C chiral sulfones using a chiral nickel catalyst. nih.govresearchgate.net |

| Dynamic Kinetic Resolution | Conversion of a racemate to a single enantiomer. researchgate.netrsc.org | Synthesis of chiral multicyclic γ-lactones from racemic γ-keto carboxylic acids. rsc.org |

| Chiral Phosphoric Acids | Versatile chiral Brønsted acid catalysts. longdom.org | Asymmetric Friedel-Crafts-type arylation of C-alkynyl imines. nih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. youtube.com | Stereospecific alkylation using a pseudoephedrine derivative. researchgate.net |

Reactivity and Mechanistic Studies of 4 Fluorobenzylsulfonylacetonitrile in Organic Reactions

Nucleophilic Reactivity of the Activated Methylene (B1212753) Group

The methylene group (CH₂) in 4-fluorobenzylsulfonylacetonitrile, positioned between the strongly electron-withdrawing sulfonyl (SO₂) and nitrile (CN) groups, exhibits significant reactivity. This strategic placement results in an "activated methylene group," a key functional motif in organic synthesis.

Acid-Base Properties and Anion Generation

The electron-withdrawing nature of the adjacent sulfonyl and nitrile moieties renders the methylene protons acidic. This acidity facilitates the deprotonation of the methylene group by a suitable base, leading to the formation of a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon, the oxygen atoms of the sulfonyl group, and the nitrogen atom of the nitrile group. This delocalization enhances the stability of the resulting anion, making it a readily accessible and useful nucleophile in various chemical transformations. The choice of base for this deprotonation is crucial and depends on the specific reaction conditions and the desired reactivity of the anion.

Electrophilic Capture Reactions

The generated carbanion from this compound is a potent nucleophile and readily participates in reactions with a wide array of electrophiles. These electrophilic capture reactions allow for the introduction of various substituents at the α-position, providing a versatile method for carbon-carbon and carbon-heteroatom bond formation. Common electrophiles employed in these reactions include alkyl halides, acyl halides, and other activated species. The reaction proceeds via a nucleophilic substitution mechanism, where the carbanion attacks the electrophilic center, displacing a leaving group and forming a new covalent bond.

Condensation and Addition Reactions

The activated methylene group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. libretexts.org These reactions, often catalyzed by a base, proceed through an initial nucleophilic addition of the carbanion to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequent elimination of a water molecule leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. This type of reaction is a powerful tool for constructing complex molecular frameworks.

Furthermore, the carbanion can undergo addition reactions to activated alkenes and alkynes in a Michael-type addition. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com In these reactions, the nucleophilic carbanion adds to the β-carbon of the unsaturated system, which is rendered electrophilic by the presence of an electron-withdrawing group. This conjugate addition results in the formation of a new carbon-carbon single bond and is a widely used strategy for the elaboration of carbon chains.

| Reaction Type | Reactant | Product Type |

| Condensation | Aldehydes, Ketones | α,β-Unsaturated Compounds |

| Michael Addition | Activated Alkenes, Activated Alkynes | 1,5-Dicarbonyl Compounds or analogous structures |

Transformations Involving the Nitrile Group

The nitrile group (C≡N) in this compound is another key reactive site, offering a gateway to a variety of functional group transformations and the synthesis of nitrogen-containing heterocycles.

Activation of the Carbon-Nitrogen Triple Bond

The carbon-nitrogen triple bond of the nitrile group is inherently strong and relatively unreactive. nih.gov However, its reactivity can be enhanced through various activation methods. nih.govlibretexts.orgnih.gov Lewis acids, for instance, can coordinate to the nitrogen lone pair, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack. nih.gov Transition metal complexes can also activate the nitrile group through coordination, facilitating its participation in catalytic cycles. nih.gov Additionally, under certain conditions, the nitrile group can be reduced or hydrolyzed to other functional groups. libretexts.org

Influence of the 4-Fluoro Substitution on Reactivity Profile

Regiochemical and Stereochemical Outcomes

The regiochemical and stereochemical outcomes of reactions involving this compound are dictated by the inherent electronic and steric properties of the molecule, as well as the nature of the reactants and reaction conditions. The presence of the electron-withdrawing sulfonyl and cyano groups significantly acidifies the α-proton, facilitating the formation of a resonance-stabilized carbanion. This carbanion is a key intermediate that governs the selectivity of subsequent reactions.

The resonance stabilization of the carbanion intermediate delocalizes the negative charge onto the oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group. This delocalization influences the regioselectivity of reactions with electrophiles. While C-alkylation is often the major pathway due to the higher nucleophilicity of the α-carbon, O-alkylation and N-alkylation can also occur depending on the electrophile and reaction conditions, such as the solvent and counter-ion. For instance, hard electrophiles tend to react at the more electronegative oxygen or nitrogen atoms, whereas soft electrophiles favor reaction at the carbon atom.

In terms of stereochemistry, reactions involving the α-carbon of this compound can lead to the formation of new stereocenters. The stereochemical course of these reactions, whether diastereoselective or enantioselective, is a critical aspect of their synthetic utility.

Diastereoselectivity

In reactions where a new stereocenter is created in a molecule that already contains one or more stereocenters, diastereoselectivity becomes a key consideration. For instance, in a Michael addition of the this compound carbanion to a chiral α,β-unsaturated carbonyl compound, the approach of the nucleophile to the two diastereotopic faces of the Michael acceptor will be different, leading to the preferential formation of one diastereomer over the other. The level of diastereoselectivity is influenced by steric hindrance, electrostatic interactions, and the potential for chelation control involving the metal counter-ion of the carbanion and the Michael acceptor.

Table 1: Factors Influencing Diastereoselectivity in Reactions of Analagous Sulfonylacetonitriles

| Factor | Influence on Diastereoselectivity |

| Substrate Control | The existing stereocenters in the substrate can direct the approach of the incoming reagent to one face of the molecule over the other. |

| Reagent Control | The use of chiral reagents or catalysts can induce facial selectivity in the attack on a prochiral center. |

| Reaction Conditions | Temperature, solvent, and the nature of the base used to generate the carbanion can all affect the transition state energies and thus the diastereomeric ratio. |

| Chelation | The presence of a metal counter-ion that can coordinate to both the nucleophile and the electrophile can lead to a more rigid transition state and higher diastereoselectivity. |

Enantioselectivity

The development of enantioselective reactions of α-sulfonyl carbanions is an area of significant research interest. nih.govnih.gov In the absence of any chiral influence, the reaction of the achiral this compound carbanion with an achiral electrophile will result in a racemic mixture of products if a new stereocenter is formed. To achieve enantioselectivity, a chiral catalyst or auxiliary must be employed.

Chiral phase-transfer catalysts, for example, can form a chiral ion pair with the carbanion, which then directs the subsequent reaction with the electrophile to proceed preferentially from one face, leading to an excess of one enantiomer. Similarly, chiral metal complexes can coordinate to the carbanion and the electrophile, creating a chiral environment that dictates the stereochemical outcome.

Studies on related α-sulfonyl carbanions have demonstrated that high levels of enantioselectivity can be achieved in reactions such as alkylations and Michael additions through the use of chiral ligands, often in conjunction with a metal salt. nih.gov For instance, the use of chiral bis(oxazoline) ligands in copper-catalyzed reactions has proven effective in controlling the enantioselectivity of the addition of sulfonyl-stabilized carbanions to various acceptors.

Table 2: Strategies for Enantioselective Reactions of Analagous α-Sulfonyl Carbanions

| Strategy | Description | Typical Catalysts/Auxiliaries |

| Chiral Phase-Transfer Catalysis | A chiral catalyst forms an ion pair with the carbanion, creating a chiral environment that directs the approach of the electrophile. | Cinchona alkaloid-derived quaternary ammonium (B1175870) salts |

| Chiral Metal Catalysis | A chiral ligand coordinates to a metal center, which in turn coordinates to the reactants, enforcing a stereoselective pathway. | Chiral bis(oxazoline)s, BINAP, Salen ligands with metals like Cu, Pd, Ni |

| Chiral Auxiliary | A chiral moiety is covalently attached to the substrate, directs the stereochemical outcome of the reaction, and is subsequently removed. | Evans oxazolidinones, Oppolzer's sultams |

While direct experimental data for this compound is lacking, the established methodologies for achieving high stereocontrol in reactions of other α-sulfonyl carbanions provide a strong foundation for the development of stereoselective transformations involving this compound. The 4-fluorobenzyl group is not expected to introduce any unusual steric or electronic effects that would preclude the application of these established principles.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluorobenzylsulfonylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule at the atomic level. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

High-Resolution Proton NMR (¹H NMR) Analysis

High-Resolution Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The spectrum of 4-Fluorobenzylsulfonylacetonitrile would be expected to show distinct signals for the aromatic protons on the fluorobenzyl group and the methylene (B1212753) protons adjacent to the sulfonyl group and the nitrile group.

The protons on the benzene (B151609) ring typically appear in the range of 7.0-8.0 ppm. Due to the fluorine substituent, the aromatic protons will exhibit complex splitting patterns (doublets or triplets of doublets) arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The two sets of aromatic protons, those ortho and meta to the fluorine atom, will have slightly different chemical shifts.

The methylene protons of the benzyl (B1604629) group (CH₂) and the acetonitrile (B52724) group (CH₂) are expected to resonate further upfield. The benzyl methylene protons would likely appear as a singlet in the range of 4.0-5.0 ppm, while the methylene protons adjacent to the electron-withdrawing sulfonyl and nitrile groups would be shifted further downfield, also likely appearing as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (ortho to F) | 7.10-7.30 | Triplet of doublets |

| Aromatic CH (meta to F) | 7.30-7.50 | Doublet of doublets |

| Benzyl CH₂ | 4.30-4.50 | Singlet |

| Acetonitrile CH₂ | 3.80-4.00 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the aromatic ring will resonate in the region of 115-140 ppm. The carbon atom directly bonded to the fluorine atom will show a large C-F coupling constant, resulting in a doublet. The other aromatic carbons will also exhibit smaller C-F couplings. The quaternary carbon of the benzene ring attached to the sulfonyl group will also be identifiable.

The methylene carbons will appear at higher field strengths. The benzyl methylene carbon is expected around 60-70 ppm, while the methylene carbon of the acetonitrile group will be in a similar region. The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 160-165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic CH (ortho to F) | 115-120 (d, ²JCF ≈ 22 Hz) |

| Aromatic CH (meta to F) | 130-135 (d, ³JCF ≈ 8 Hz) |

| Aromatic C-S | 135-140 (d, ⁴JCF ≈ 3 Hz) |

| Benzyl CH₂ | 60-65 |

| Acetonitrile CH₂ | 55-60 |

| Nitrile CN | 115-120 |

Note: Predicted values and coupling constants (J) are based on typical data for similar structures. 'd' denotes a doublet.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Assessment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, provides information about the electronic environment of the fluorine atom. The signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link the proton signals of the aromatic and methylene groups to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopic Analysis of Characteristic Functional Groups

The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

Sulfonyl Group (SO₂): The sulfonyl group will exhibit two strong, characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1350-1300 cm⁻¹, and the symmetric stretch is found between 1160-1120 cm⁻¹.

Nitrile Group (C≡N): The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption in the region of 2260-2240 cm⁻¹. libretexts.org

Aromatic Ring (C=C and C-H): The carbon-carbon stretching vibrations within the aromatic ring will cause several absorptions in the 1600-1450 cm⁻¹ region. libretexts.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. libretexts.org

C-F Bond: The carbon-fluorine bond stretch will result in a strong absorption band, typically in the 1250-1000 cm⁻¹ range.

Aliphatic C-H Bonds: The C-H stretching vibrations of the methylene groups will be observed in the 3000-2850 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1120 | Strong |

| Nitrile (C≡N) | Stretch | 2260-2240 | Medium, Sharp |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| C-F | Stretch | 1250-1000 | Strong |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique fingerprint of its structure. The Raman spectrum of this compound is predicted to be rich in information, with characteristic bands arising from its three main functional components.

The 4-fluorobenzyl group would be identifiable by several distinct vibrations. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The carbon-carbon stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ range. A key marker for the fluoro-substitution is the C-F stretching vibration, which is anticipated to produce a band in the 1200-1250 cm⁻¹ region. The CH₂ (methylene) group connecting the benzyl and sulfonyl moieties will exhibit scissoring and rocking vibrations, expected around 1450 cm⁻¹ and in the 720-820 cm⁻¹ range, respectively.

The sulfonyl group (SO₂) is characterized by strong and distinct Raman signals. The symmetric and asymmetric stretching vibrations of the S=O bonds are among the most intense and are expected to appear in the regions of 1140-1160 cm⁻¹ and 1310-1350 cm⁻¹, respectively. The C-S bond stretch would likely be observed at a lower frequency, typically in the 650-750 cm⁻¹ range.

The acetonitrile group possesses one of the most characteristic and readily identifiable Raman signals: the C≡N triple bond stretch. This vibration gives rise to a sharp and intense band in the 2240-2260 cm⁻¹ region. asianpubs.orgresearchgate.netias.ac.inchemicalbook.com Its position can be sensitive to the electronic environment, but it remains a definitive marker for the nitrile functionality. asianpubs.orgresearchgate.net

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 4-Fluorobenzyl | 3000-3100 |

| C≡N Stretch | Acetonitrile | 2240-2260 |

| Aromatic C=C Stretch | 4-Fluorobenzyl | 1400-1600 |

| Asymmetric SO₂ Stretch | Sulfonyl | 1310-1350 |

| C-F Stretch | 4-Fluorobenzyl | 1200-1250 |

| Symmetric SO₂ Stretch | Sulfonyl | 1140-1160 |

| C-S Stretch | Sulfonyl | 650-750 |

Note: These are predicted values based on characteristic group frequencies.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns under ionization. For this compound (C₉H₈FNO₂S), the molecular ion peak [M]⁺ would provide its exact molecular weight. High-resolution mass spectrometry would yield the precise mass, confirming its elemental composition.

The fragmentation of this compound under electron impact (EI) or other ionization methods is expected to proceed through the cleavage of its weakest bonds. The bond between the benzyl group and the sulfonyl group is a likely point of initial fragmentation. This would lead to the formation of a stable 4-fluorobenzyl cation (m/z 109), which would be a prominent peak in the spectrum. This fragment arises from the loss of the sulfonylacetonitrile radical.

Another characteristic fragmentation pathway for sulfonyl compounds is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. aaqr.orgnih.gov This rearrangement process would lead to a significant fragment ion. Fragmentation of the acetonitrile group is also anticipated. The loss of the entire acetonitrile moiety (CH₂CN) or just the cyanide radical (·CN) could occur. miamioh.edu The McLafferty rearrangement is a possibility in aliphatic nitriles with a sufficiently long chain, though it is less likely to be a primary pathway in this specific structure. youtube.comyoutube.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Corresponding Neutral Loss |

| 213 | [C₉H₈FNO₂S]⁺ | (Molecular Ion) |

| 149 | [C₉H₈FN]⁺ | SO₂ |

| 109 | [C₇H₆F]⁺ | ·SO₂CH₂CN |

| 91 | [C₆H₄F]⁺ | CH₂SO₂CH₂CN |

| 77 | [C₆H₅]⁺ | FCH₂SO₂CH₂CN |

Note: The m/z values are based on the most common isotopes.

X-ray Diffraction Studies for Solid-State Molecular Conformation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid, crystalline state, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound has not been reported, we can infer its likely solid-state conformation from studies on structurally related aromatic sulfones and benzyl derivatives. nih.govnih.govst-andrews.ac.uk

It is probable that this compound would crystallize in a common crystal system for organic molecules, such as monoclinic or orthorhombic, with space groups like P2₁/c or Pca2₁ being frequent possibilities. nih.govnih.gov The molecular conformation would be dictated by the spatial arrangement around the central sulfur atom, which is tetrahedral. The C-S-C bond angle is typically around 104-107°, while the O-S-O bond angle is generally larger, in the range of 117-121°. st-andrews.ac.uk

The planarity of the benzene ring will be maintained, and the molecule will likely adopt a conformation that minimizes steric hindrance between the bulky 4-fluorobenzyl and sulfonylacetonitrile groups. Intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, would play a significant role in stabilizing the crystal packing. st-andrews.ac.uk

Table 3: Predicted X-ray Crystallographic Parameters for this compound

| Parameter | Functional Group | Predicted Value |

| Crystal System | - | Monoclinic / Orthorhombic |

| Space Group | - | P2₁/c or similar |

| C-S Bond Length | Benzyl-Sulfonyl | ~1.77 Å |

| S=O Bond Length | Sulfonyl | ~1.44 Å |

| C-F Bond Length | 4-Fluorobenzyl | ~1.36 Å |

| C≡N Bond Length | Acetonitrile | ~1.14 Å |

| O-S-O Bond Angle | Sulfonyl | 117-121° |

| C-S-C Bond Angle | - | 104-107° |

Note: These values are estimations based on data from structurally similar compounds. st-andrews.ac.uk

Computational Chemistry and Theoretical Investigations of 4 Fluorobenzylsulfonylacetonitrile

Electronic Structure and Molecular Conformation Studies

The electronic structure and three-dimensional shape (conformation) of a molecule are fundamental to understanding its reactivity and properties. Computational methods are powerful tools for these investigations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov It provides a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov For a molecule like 4-Fluorobenzylsulfonylacetonitrile, DFT calculations would typically be employed to determine its ground-state electronic energy, electron density distribution, and optimized molecular geometry.

The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results and would be selected based on the specific properties being investigated and validated against experimental data where possible. These calculations would provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's fundamental structure.

Conformational Analysis and Potential Energy Surfaces

Molecules are not static; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformations. For this compound, rotation around the C-C and C-S single bonds would lead to various conformers.

A potential energy surface (PES) scan would be performed by systematically changing specific dihedral angles and calculating the energy at each point. This process identifies the low-energy conformers (local minima) and the energy barriers (transition states) between them. The results would reveal the most stable conformation of the molecule and the flexibility of the benzyl (B1604629) and sulfonylacetonitrile groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comrsc.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. The location of these orbitals on the molecule would indicate the most probable sites for nucleophilic and electrophilic attack. For instance, the electron-withdrawing sulfonyl and cyano groups would be expected to lower the LUMO energy, influencing the molecule's electrophilicity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for understanding how chemical reactions occur at a molecular level.

Transition State Characterization and Activation Energy Calculations

To understand the mechanism of a reaction involving this compound, such as its synthesis or subsequent transformations, computational chemists would identify the transition state (TS) for each elementary step. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Using methods like DFT, the geometry of the transition state would be optimized, and its identity confirmed by frequency analysis (a single imaginary frequency). The activation energy (Ea) is then calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction rate.

Solvent Effects and Catalytic Cycle Simulations

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). For reactions involving this compound, modeling the solvent would provide a more realistic description of the reaction pathway.

If the reaction is catalyzed, computational methods can be used to simulate the entire catalytic cycle. This would involve identifying all intermediates and transition states in the cycle, providing a comprehensive understanding of the catalyst's role in the reaction.

Prediction of Spectroscopic Parameters via Computational Methods

The prediction of spectroscopic parameters through computational methods is a powerful tool in chemical research, offering insights into molecular structure and properties. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed for these purposes.

Computational NMR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for structure elucidation and verification. These calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors of the nuclei. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimentally obtained spectra, can confirm the proposed structure. However, no such specific computational data for this compound has been reported.

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra are invaluable for identifying functional groups and understanding the molecule's vibrational properties.

For this compound, these calculations would help in assigning the characteristic vibrational bands, such as the C≡N stretch of the nitrile group, the S=O stretches of the sulfonyl group, and the C-F stretch of the fluorinated benzene (B151609) ring. Unfortunately, no published studies contain these theoretical vibrational frequency calculations for this specific compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models use molecular descriptors, which are numerical representations of molecular properties, to predict the reactivity of new or untested compounds.

A QSRR study on a series of related sulfonylacetonitriles could, for instance, correlate their acidity or susceptibility to nucleophilic attack with specific electronic or steric descriptors. Such a study involving this compound would provide valuable insights into its chemical behavior. However, no QSRR studies specifically including or focusing on this compound have been found in the available literature.

Synthetic Applications and Advanced Organic Transformations of 4 Fluorobenzylsulfonylacetonitrile

Building Block in the Synthesis of Diverse Functionalized Organic Molecules

While no specific studies were found detailing the use of 4-Fluorobenzylsulfonylacetonitrile as a building block, the general reactivity of sulfonylacetonitriles allows for their theoretical application in the synthesis of various functionalized organic molecules. The presence of the fluorobenzyl group could introduce a fluorinated moiety, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Precursor for Complex Nitrogen- and Sulfur-Containing Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Active methylene (B1212753) compounds like sulfonylacetonitriles are frequently employed in the construction of these ring systems. For instance, they are known to be precursors for pyridines, pyrimidines, and thiophenes through multicomponent reactions. It is plausible that this compound could serve as a precursor to novel fluorinated nitrogen- and sulfur-containing heterocycles. However, specific, documented examples of such transformations involving this particular compound are not present in the reviewed literature.

Development of Novel Catalytic and Stereoselective Methodologies

The development of catalytic and stereoselective reactions is a major focus of contemporary organic synthesis. While there is extensive research on catalytic reactions involving various nucleophiles, no studies were identified that specifically utilize this compound in the development of new catalytic or stereoselective methods.

Role in Cascade, Tandem, and Multicomponent Reactions

Multicomponent reactions (MCRs), cascade reactions, and tandem processes are highly efficient methods for the rapid assembly of complex molecular architectures. The inherent reactivity of the sulfonylacetonitrile moiety makes it an ideal candidate for such transformations. These reactions often rely on the sequential formation of multiple bonds in a single synthetic operation. Although the general class of active methylene compounds is widely used in MCRs, the specific role and application of this compound in this context have not been detailed in published research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.